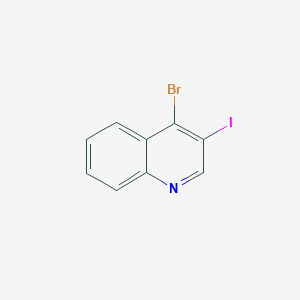
4-Bromo-3-iodoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-3-iodoquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and industrial processes. The molecular formula of this compound is C9H5BrIN, and it features a quinoline core substituted with bromine and iodine atoms at the 4th and 3rd positions, respectively .
Preparation Methods
The synthesis of 4-Bromo-3-iodoquinoline can be achieved through various synthetic routes. One common method involves the halogenation of quinoline derivatives. For instance, the bromination and iodination of quinoline can be carried out using bromine and iodine reagents under controlled conditions. The reaction typically involves the use of a solvent such as nitrobenzene and a catalyst like palladium or copper salts .
In industrial settings, the production of this compound may involve large-scale halogenation processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing environmental impact .
Chemical Reactions Analysis
4-Bromo-3-iodoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms in this compound can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: this compound can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form biaryl and alkyne derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Bromo-3-iodoquinoline has several scientific research applications, including:
Medicinal Chemistry: The compound serves as a building block for the synthesis of biologically active molecules.
Organic Synthesis: this compound is a versatile intermediate in organic synthesis.
Materials Science: The compound is employed in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 4-Bromo-3-iodoquinoline depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, and DNA. The bromine and iodine substituents can enhance the compound’s binding affinity and selectivity for these targets, leading to improved therapeutic effects .
For example, in anticancer research, this compound derivatives may inhibit key enzymes involved in cell proliferation and survival, thereby inducing apoptosis in cancer cells . The exact molecular pathways and targets vary depending on the specific derivative and its intended use.
Comparison with Similar Compounds
4-Bromo-3-iodoquinoline can be compared with other halogenated quinoline derivatives, such as:
3-Bromo-2-iodoquinoline: Similar in structure but with different substitution positions, leading to variations in reactivity and applications.
4-Bromo-6-iodoquinoline: Another halogenated quinoline with distinct properties and uses in organic synthesis and medicinal chemistry.
4-Chloro-2,5,7-trimethylquinoline: A chlorinated quinoline derivative with different electronic and steric effects, influencing its chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and potential for diverse applications in various fields of research and industry .
Properties
Molecular Formula |
C9H5BrIN |
|---|---|
Molecular Weight |
333.95 g/mol |
IUPAC Name |
4-bromo-3-iodoquinoline |
InChI |
InChI=1S/C9H5BrIN/c10-9-6-3-1-2-4-8(6)12-5-7(9)11/h1-5H |
InChI Key |
PRKAEXGRZCYRQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C=N2)I)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















